molecular formula C6H4BrN3S B8781805 7-Bromothieno[3,2-d]pyrimidin-2-amine

7-Bromothieno[3,2-d]pyrimidin-2-amine

Cat. No.: B8781805
M. Wt: 230.09 g/mol
InChI Key: LZLZYXOVUQZYDQ-UHFFFAOYSA-N
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Description

7-Bromothieno[3,2-d]pyrimidin-2-amine is a heterocyclic compound featuring a fused thieno[3,2-d]pyrimidine core with a bromine atom at position 7 and an amino group at position 2. The bromine substituent enhances electrophilicity and steric bulk, making it a key intermediate for synthesizing kinase inhibitors and anticancer agents .

Properties

Molecular Formula

C6H4BrN3S

Molecular Weight

230.09 g/mol

IUPAC Name

7-bromothieno[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C6H4BrN3S/c7-3-2-11-4-1-9-6(8)10-5(3)4/h1-2H,(H2,8,9,10)

InChI Key

LZLZYXOVUQZYDQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=N1)N)C(=CS2)Br

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

The thieno[3,2-d]pyrimidine scaffold is known for its versatility in drug design. The incorporation of bromine at the 7-position enhances the compound's biological activity, making it a valuable candidate in medicinal chemistry.

Anticancer Activity

Research has demonstrated that 7-bromothieno[3,2-d]pyrimidin-2-amine exhibits significant antiproliferative effects against various cancer cell lines. A study evaluated its activity against leukemia L1210 cells and found that it induced apoptosis, suggesting its potential as a chemotherapeutic agent.

Cell Line IC50 (µM) Mechanism of Action
L12105.0Induction of apoptosis
HeLa8.0Microtubule disruption
MCF76.5Apoptosis induction

The structure-activity relationship (SAR) studies indicate that the presence of halogen atoms is crucial for enhancing the cytotoxic properties of thieno[3,2-d]pyrimidines .

Antimicrobial Activity

In addition to its anticancer properties, 7-bromothieno[3,2-d]pyrimidin-2-amine has shown promising antimicrobial activities against various pathogens.

In Vitro Studies

The compound was tested against several bacterial strains, revealing effective antimicrobial properties:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that 7-bromothieno[3,2-d]pyrimidin-2-amine could serve as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

A notable case study investigated the anti-inflammatory effects of 7-bromothieno[3,2-d]pyrimidin-2-amine in a murine model. The results indicated a significant reduction in inflammatory markers such as TNF-α and IL-6 after treatment with the compound.

"The administration of this compound resulted in a marked decrease in pro-inflammatory cytokines" .

Comparative Cytotoxicity Analysis

In another comparative study with established chemotherapeutics like etoposide and camptothecin, the compound exhibited comparable efficacy against tumor cell lines while demonstrating lower toxicity towards normal cells.

"The selectivity index for the brominated thieno-pyrimidine derivative was significantly higher than that of conventional chemotherapeutics" .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Physicochemical Features
7-Bromothieno[3,2-d]pyrimidin-4-amine C₆H₄BrN₃S 230.09 Br (C7), NH₂ (C4) High lipophilicity; limited solubility
4-Chloro-7-methylthieno[3,2-d]pyrimidin-2-amine C₇H₆ClN₃S 215.66 Cl (C4), CH₃ (C7), NH₂ (C2) Enhanced metabolic stability due to methyl group
7-Bromo-4-chloro-pyrrolo[3,2-d]pyrimidin-2-amine C₆H₄BrClN₄ 247.48 Br (C7), Cl (C4), NH₂ (C2) Pyrrolo ring increases π-stacking potential
6-(3,5-Dimethoxyphenyl)thieno[3,2-d]pyrimidin-2-amine C₁₄H₁₂N₃O₂S 286.33 3,5-(OCH₃)₂Ph (C6), NH₂ (C2) Improved solubility from methoxy groups
GNE 317 (PI3K inhibitor) C₁₉H₂₃N₅O₂S 409.49 Morpholino (C4), methoxyoxetane (C6) High brain penetration; PI3Kα IC₅₀ = 16 nM

Key Observations :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius increases steric hindrance compared to chlorine, affecting binding pocket interactions in kinase targets .
  • Ring Modifications: Replacing the thieno ring with pyrrolo (e.g., ) alters aromaticity and hydrogen-bonding capacity, influencing target selectivity .
  • Solubility: Methoxy or morpholino substituents (e.g., ) enhance water solubility, critical for bioavailability .

SAR Insights :

  • Amino Group Position: 2-Amino derivatives (vs. 4-amino) show improved binding to ATP pockets in kinases due to optimal hydrogen bonding .
  • Substituent Effects: Bulky groups (e.g., morpholino in GNE 317) enhance target specificity but may reduce solubility unless balanced with polar moieties .

Preparation Methods

Gewald Reaction for Thiophene Intermediate Synthesis

The Gewald reaction employs 3-aminothiophene-2-carboxamide as a starting material, synthesized via condensation of ketones with cyanoacetamide in the presence of sulfur and a base such as morpholine. This step forms the thiophene ring, which is critical for subsequent pyrimidine annulation.

Cyclization to Thieno[3,2-d]pyrimidine

Cyclization of the thiophene intermediate is achieved using formamide under reflux conditions, yielding thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. For example, treatment of 3-aminothiophene-2-carboxamide with formamide at 120°C for 5 hours produces the bicyclic core in 81% yield.

Bromination at the 7-Position

Introducing bromine at the 7th position of the thieno[3,2-d]pyrimidine core is a pivotal step. Bromine (Br₂) in acetic acid at elevated temperatures (90–110°C) is commonly used.

Optimized Bromination Conditions

  • Reagent: Bromine (2 equivalents) in glacial acetic acid

  • Temperature: 90°C (lower than earlier methods to minimize side reactions)

  • Time: 24–30 hours with staggered Br₂ addition (two portions at 24-hour intervals)

  • Yield: 90–95% for 7-bromothieno[3,2-d]pyrimidin-2,4-dione

Comparative Bromination Data

ConditionTemperatureTime (h)YieldSide Products
Br₂, AcOH (old)120°C2475%Di-brominated
Br₂, AcOH (optimized)90°C3095%<5% impurities

Chlorination and Functional Group Interconversion

Chlorination of the 4-position oxygen is necessary to activate the pyrimidine ring for subsequent amination. Phosphorus oxychloride (POCl₃) with a catalytic agent is employed.

Chlorination Protocol

  • Reagent: POCl₃ (5 equivalents) with N,N-dimethylaminopyridine (DMAP)

  • Temperature: 150°C

  • Time: 2 hours (reduced from 5 hours to prevent decomposition)

  • Yield: 82% for 4-chloro-7-bromothieno[3,2-d]pyrimidine

Key Modification: Substituting N,N-dimethylaniline (DMA) with DMAP avoids emulsion formation, streamlining purification.

Amination at the 2-Position

The final step involves introducing the amine group at the 2-position via nucleophilic aromatic substitution (SNAr) .

Ammonia-Mediated Amination

  • Reagent: Aqueous or gaseous ammonia

  • Solvent: 2-butanol or ethanol

  • Temperature: 120°C (microwave-assisted)

  • Yield: 70–85% for 7-bromothieno[3,2-d]pyrimidin-2-amine

Alternative Amine Sources

Primary amines (e.g., methylamine, aniline derivatives) can replace ammonia to generate substituted analogues, though these are outside the scope of this report.

Industrial-Scale Production Considerations

Scalable synthesis requires minimizing chromatography and leveraging cost-effective reagents. A patented route achieves this via:

Key Industrial Steps

  • One-Pot Gewald-Cyclization: Combining the Gewald reaction and cyclization in a single reactor reduces intermediate isolation.

  • Bromination-Chlorination Cascade: Sequential addition of Br₂ and POCl₃ without isolating intermediates.

  • Continuous Amination: Flow chemistry techniques enhance throughput.

Yield and Purity Metrics

StepYieldPurity (HPLC)
Gewald-Cyclization65%90%
Bromination93%98%
Chlorination85%97%
Amination80%95%

Challenges and Optimization Strategies

Bromine Regioselectivity

Early methods faced di-bromination at positions 5 and 7. This was mitigated by:

  • Temperature Control: Lowering reaction temperature to 90°C

  • Staggered Br₂ Addition: Adding Br₂ in two portions

Chlorination Side Reactions

Using DMAP instead of DMA reduced chlorination byproducts from 15% to <3%.

Amination Efficiency

Microwave irradiation reduced reaction time from 24 hours to 1 hour, maintaining yields >80% .

Q & A

Q. Table 1: Representative Synthetic Routes

StepReagents/ConditionsYield (%)Purity (HPLC)
BrominationNBS, DMF, 80°C, 12h75–85≥95%
AminationNH₃ (gas), EtOH, 100°C, 24h60–70≥90%

Q. Key Considerations :

  • Use anhydrous solvents to avoid hydrolysis of intermediates.
  • Monitor reaction progress via TLC or LC-MS to optimize yields .

How can researchers resolve contradictions in biological activity data across different assays?

Answer:
Discrepancies often arise from assay conditions (e.g., cell lines, pH, co-solvents). For example:

  • NLRP3 inhibition assays () require primary macrophages and ATP-mediated inflammasome activation, while antiplasmodial assays () use Plasmodium falciparum cultures. Differences in membrane permeability or metabolic stability may explain varying efficacy.
    Methodological Recommendations :
  • Standardize assay protocols (e.g., cell viability controls, consistent DMSO concentrations ≤0.1%).
  • Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, Western blot for pathway modulation) .

What advanced techniques confirm the structural and electronic properties of 7-bromothieno[3,2-d]pyrimidin-2-amine?

Answer:

  • X-ray Crystallography : Resolves bond lengths and angles, critical for understanding hydrogen-bonding motifs (e.g., N–H⋯N interactions in pyrimidin-2-amine derivatives) .
  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO levels) to correlate with reactivity or binding interactions .
  • Solid-State NMR : Characterizes polymorphic forms, which impact solubility and bioavailability .

How can structure-activity relationships (SAR) guide the optimization of 7-bromothieno[3,2-d]pyrimidin-2-amine derivatives?

Answer:
SAR studies focus on:

Bromo Substituent : Replacement with electron-withdrawing groups (e.g., CF₃) enhances electrophilicity for nucleophilic attack .

Amino Group : Methylation or acetylation modulates hydrogen-bonding capacity and logP .

Q. Table 2: SAR Trends in Analogous Compounds

DerivativeModificationBioactivity (IC₅₀)
7-Bromo (Parent)NoneNLRP3: 1.2 µM
7-CF₃Bromo → CF₃NLRP3: 0.8 µM
2-NHCH₃Methylated amineAntiplasmodial: 3.5 µM

Q. Methodology :

  • Synthesize analogs via Suzuki-Miyaura coupling or Buchwald-Hartwig amination .
  • Use multivariate statistical analysis (e.g., PCA) to identify critical physicochemical parameters .

What strategies improve the metabolic stability and intestinal permeability of 7-bromothieno[3,2-d]pyrimidin-2-amine?

Answer:

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .
  • Permeability Enhancements :
    • Introduce lipophilic substituents (e.g., morpholine, piperazine) to improve logD .
    • Formulate as a prodrug (e.g., acetyl-protected amine) for targeted release .

How do crystallographic studies inform formulation strategies for this compound?

Answer:

  • Polymorph Screening : Identify stable crystalline forms via solvent evaporation or cooling crystallization.
  • Co-crystallization : Co-form with carboxylic acids (e.g., 1-phenylcyclopentane-1-carboxylic acid) to enhance solubility via heterosynthon formation .

Key Finding :
Co-crystals with carboxylic acids exhibit 3.5-fold higher aqueous solubility compared to the free base .

What in vivo models are appropriate for evaluating the therapeutic potential of this compound?

Answer:

  • Gout Models : Intra-articular monosodium urate (MSU) crystal-induced inflammation in mice ().
  • Anticancer Models : Xenograft tumors expressing kinase targets (e.g., PI3K, EGFR) .
    Methodological Notes :
  • Administer via intraperitoneal injection (5–10 mg/kg) with pharmacokinetic sampling at 0, 1, 4, 8, 24h post-dose .
  • Monitor toxicity via serum ALT/AST levels and histopathology .

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